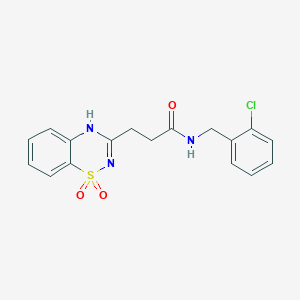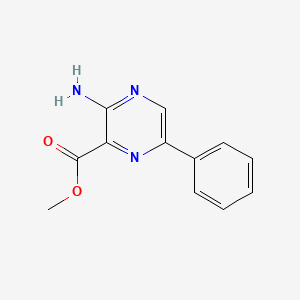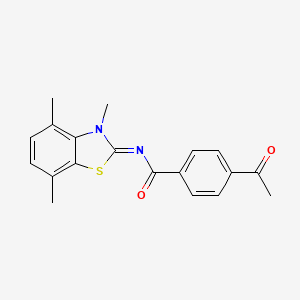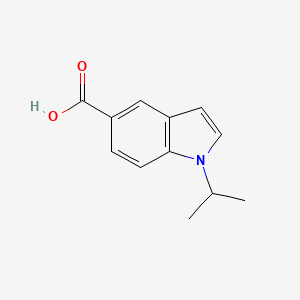
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Agricultural Applications
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate and its derivatives, such as carbendazim, have been explored for agricultural purposes. A study by Campos et al. (2015) developed polymeric and solid lipid nanoparticles for the sustained release of carbendazim in agricultural applications. These nanoparticles showed high association efficiency, modified release profiles, and reduced toxicity, offering new options for plant fungal disease treatment and prevention (Campos et al., 2015).
Antitumor and Antifilarial Agents
Compounds related to 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate have demonstrated potential as antitumor and antifilarial agents. Kumar et al. (1993) reported that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant in vivo antifilarial activity and inhibited leukemia L1210 cell proliferation (Kumar et al., 1993).
Antineoplastic Activity
The antineoplastic activity of related compounds was also explored. Lalezari et al. (1988) synthesized 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) which showed significant activity against human leukemia and colon carcinoma cells (Lalezari & Schwartz, 1988).
Structural and Theoretical Analysis
Kerru et al. (2019) performed a structural and theoretical analysis on a compound closely related to 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate. Their study included density functional theory (DFT) calculations, providing insights into the compound's potential applications as nonlinear optical (NLO) material (Kerru et al., 2019).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of thiazole derivatives. B'Bhatt and Sharma (2017) synthesized novel compounds containing 1,3,4-thiadiazole and tested their antibacterial and antifungal activities, demonstrating variable effectiveness against several strains of bacteria and fungi (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
In the field of corrosion inhibition, compounds based on 1,3-thiazol derivatives have been investigated. Saraswat and Yadav (2020) studied quinoxaline derivatives, including those with a 1,3-thiazol structure, as corrosion inhibitors for mild steel in acidic mediums. They reported high inhibition efficiency, offering potential applications in industrial settings (Saraswat & Yadav, 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole compounds are known to have diverse biological activities, suggesting a range of potential molecular and cellular effects .
Orientations Futures
The future directions in the research of thiazole derivatives could involve finding new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQFNEZUYTWTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)


![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2979749.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)

![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)
![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)

